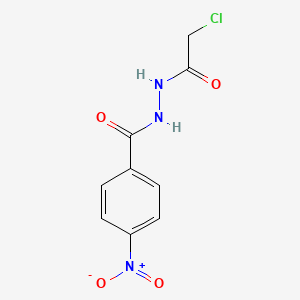

N'-(2-氯乙酰基)-4-硝基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Chloroacetyl)-4-nitrobenzohydrazide (NCNBH) is an organic compound belonging to the class of nitrobenzohydrazides. This compound has been extensively studied in the scientific community due to its potential applications in various fields. It is used in laboratory experiments as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and for its biochemical and physiological effects.

科学研究应用

具有酰基腙配体的钒配合物

Liu、Sun 和 Ma(2015 年)的一项研究描述了具有酰基腙席夫碱配体的新的钒配合物的合成,包括 N'-(2-羟基萘基)乙叉基-4-硝基苯甲酰肼。对这些配合物进行了表征,并测试了它们对各种菌株(如枯草芽孢杆菌、大肠杆菌和金黄色葡萄球菌)的抗菌活性 (Liu、Sun 和 Ma,2015 年)。

抑制核因子-κB 的 DNA 结合

Morikawa 等人(2014 年)通过使甲酰甲基黄素和对硝基苯甲酰肼反应合成了化合物,该化合物抑制了核因子-κB 的 DNA 结合。该化合物通过各种光谱方法进行了表征 (Morikawa 等人,2014 年)。

1,3,4-恶二唑和噻二唑的合成和评价

Mutchu 等人(2018 年)通过回流 N-(5-甲基-2-硝基苯甲酰基)-2-取代的碳酰肼合成了 1,3,4-恶二唑和噻二唑。这些化合物显示出显着的细胞毒性和抗菌特性,因此在医学和生化研究中引起了人们的兴趣 (Mutchu 等人,2018 年)。

黄嘌呤氧化酶抑制活性

薛等人(2022 年)合成了一系列腙,包括 N'-(2-羟基-3-甲基亚苄基)-4-硝基苯甲酰肼,并评估了它们的黄嘌呤氧化酶抑制活性。该研究提供了对这些化合物的潜在治疗应用的见解 (薛、李、韩和罗,2022 年)。

光谱荧光法技术

Elbashir、Suliman 和 Aboul-Enein(2011 年)回顾了使用 7-氯-4-硝基苯并恶二唑 (NBD-Cl)(一种相关化合物)作为荧光和显色试剂,使用光谱荧光法技术测定药物胺 (Elbashir、Suliman 和 Aboul-Enein,2011 年)。

振动光谱和对接分析

Robert 等人(2021 年)对 4-硝基苯甲酰肼 (4NBH) 进行了全面的振动光谱分析,检查了其结构行为和对各种细菌病原体的抗结核活性潜力 (Robert、Usha、Amalanathan、Geetha 和 Mary,2021 年)。

作用机制

Target of Action

Compounds with similar structures have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

It’s known that compounds with an n-terminal 2-chloroacetyl group can undergo thioether macrocyclization with cysteine residues in peptides . This reaction leads to the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides , which could potentially interact with the target proteins and modulate their activity.

Biochemical Pathways

If we consider its potential role as a wrn helicase inhibitor, it could impact the dna damage response (ddr) pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) . Inhibition of these pathways could lead to genomic instability and promote the rapid growth of tumor cells .

Result of Action

If it acts as a wrn helicase inhibitor, it could potentially inhibit the proliferation of cancer cells

Action Environment

It’s known that the acetylation of primary amines and amino acids can be efficiently carried out in an environmentally benign brine solution using acetyl chloride . This suggests that the compound’s action could potentially be influenced by the presence of certain ions or the pH of the environment.

属性

IUPAC Name |

N'-(2-chloroacetyl)-4-nitrobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXPKWWBXQQICE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)CCl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394909 |

Source

|

| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50677-28-6 |

Source

|

| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)

![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)